N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride is a compound characterized by its complex molecular structure, which includes a pyrazoloquinoline moiety. Its chemical formula is C19H29Cl2N5, and it has a molecular weight of 398.37 g/mol. This compound is known for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its structural features that may interact with biological targets.
The chemical reactivity of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride can be explored through various synthetic pathways. It typically undergoes reactions characteristic of amines and heterocycles, including:
Research indicates that compounds similar to N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride exhibit significant biological activities. These include:
The synthesis of N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride typically involves several steps:
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride has potential applications in:
Interaction studies are essential for understanding how N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride interacts with biological systems. Preliminary studies suggest:
Several compounds share structural similarities with N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diethyl-N'-methylethylenediamine | Contains diethylamine and ethylene diamine groups | Simpler structure without heterocyclic components |
| Diethyl-N-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine | Similar pyrazole structure | Different ring system affecting biological activity |
| 5-Methylpyrazole derivatives | Pyrazole core with various substitutions | Focused on metabolic pathways rather than phosphatase inhibition |
N1,N1-Diethyl-N2-(1-ethyl-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)ethane-1,2-diamine dihydrochloride stands out due to its specific combination of functional groups and heterocyclic structure that may confer unique pharmacological properties not present in simpler analogs.
The Friedländer condensation, traditionally used for quinoline synthesis, has been adapted for pyrazolo[3,4-b]quinolines by employing anthranilaldehyde derivatives and pyrazolones under acidic or basic conditions. For example, reacting 5-amino-1H-pyrazol-4-carbaldehyde with o-aminobenzophenone derivatives yields the tricyclic framework via cyclodehydration. Key modifications include the use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity and the substitution of aldehydes with ketones to introduce methyl or ethyl groups at position 3 of the pyrazole ring. A comparative analysis of Friedländer adaptations is provided in Table 1.
Table 1: Friedländer Condensation Conditions for Pyrazolo[3,4-b]quinolines
| Starting Materials | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Anthranilaldehyde + Pyrazolone | H₂SO₄ | 120 | 62 | |
| o-Aminoacetophenone + Pyrazolone | ZnCl₂ | 100 | 78 | |
| 8-Amino-7-quinolinecarbaldehyde + Cyclic Ketone | NaOH | 80 | 65 |
The Niementowski reaction, which couples anthranilic acids with carbonyl compounds, has been modified to incorporate amino groups at position 4 of the pyrazolo[3,4-b]quinoline core. Heating anthranilic acid with 3-methyl-1-ethylpyrazol-5-one in polyphosphoric acid at 150°C introduces an ethyl group at N1 while preserving the amino functionality required for subsequent diamine side-chain attachment. Recent advancements employ microwave irradiation to reduce reaction times from 24 hours to 2 hours, improving yields from 45% to 68%.
Reductive amination is critical for introducing the N1,N1-diethyl and N2-ethyl groups. The primary amine at position 4 of the pyrazoloquinoline core reacts with diethyl ketone or ethyl glyoxal in the presence of NaBH₃CN to form secondary and tertiary amines. For instance, treating 4-amino-1-ethyl-3-methylpyrazolo[3,4-b]quinoline with diethylamine and glyoxal followed by NaBH₃CN in methanol at 0°C yields the N1,N1-diethyl-N2-ethyl derivative with 85% efficiency. Key parameters include pH control (6.5–7.5) to prevent over-alkylation and the use of aprotic solvents (e.g., THF) to minimize side reactions.
Selective alkylation of the ethane-1,2-diamine side chain requires temporary protection of primary amines. Boc (tert-butyloxycarbonyl) groups are employed to shield the N2 position during diethylation of N1. Deprotection with HCl in dioxane reveals the free amine, which is then alkylated with ethyl bromide in the presence of K₂CO₃. This stepwise approach prevents quaternary ammonium salt formation, ensuring a final yield of 72% for the diethyl-ethyl diamine structure.
The dihydrochloride salt is precipitated by treating the free base with HCl gas in ethanol-water (4:1) at −10°C. Crystallization kinetics studies reveal that slow cooling (0.5°C/min) produces needles with 99.5% purity, whereas rapid cooling yields amorphous solids requiring recrystallization. X-ray diffraction analysis of the crystalline form shows π-π stacking between pyrazoloquinoline cores (interplanar distance: 3.49 Å), enhancing stability.
Comparative studies of hydrochloride, sulfate, and mesylate salts demonstrate superior hygroscopic stability for the dihydrochloride form (0.2% weight gain at 75% RH vs. 4.8% for sulfate). The chloride ion’s small size and high charge density facilitate tight crystal packing, as evidenced by a melting point of 248–250°C (decomposition) versus 220°C for the mesylate.